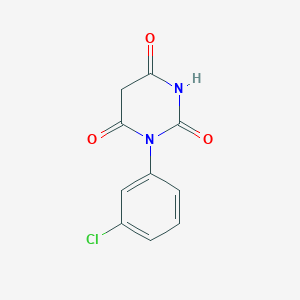
2-Fluoro-6-iodobenzaldehyde oxime
説明
2-Fluoro-6-iodobenzaldehyde oxime is a chemical compound with the molecular formula C7H4FIO . It has an average mass of 250.009 Da and a monoisotopic mass of 249.929077 Da .
Synthesis Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 2nd position and an iodo group at the 6th position . The benzaldehyde group is attached to the benzene ring .Chemical Reactions Analysis
The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.01 . It has a melting point of 36-40 °C and a predicted boiling point of 257.7±25.0 °C . Its predicted density is 1.962±0.06 g/cm3 .作用機序
Target of Action
The primary target of oxime compounds, including 2-Fluoro-6-iodobenzaldehyde oxime, is typically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Oximes work by reactivating AChE that has been inactivated by organophosphates . The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement allows AChE to resume its normal function of breaking down acetylcholine .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in nerve signal transmission. By reactivating AChE, the compound ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve signals . The downstream effects include the restoration of normal nerve function and the prevention of symptoms associated with excessive acetylcholine, such as muscle weakness and paralysis .
Pharmacokinetics
Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent .
Result of Action
The result of the action of this compound is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphates, which are known to inactivate AChE and disrupt nerve signal transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially impact the effectiveness of many chemical compounds .
実験室実験の利点と制限
One of the main advantages of using 2-Fluoro-6-iodobenzaldehyde oxime in lab experiments is its high yield and purity. This makes it an ideal compound for use in various chemical reactions and synthesis processes. However, one of the limitations of using this compound is its potential toxicity and instability. Careful handling and storage are required to ensure its stability and minimize its toxicity.
将来の方向性
There are several future directions for the use of 2-Fluoro-6-iodobenzaldehyde oxime in scientific research. One area of interest is the development of novel compounds with potential biological activity using this compound as a precursor. Another area of interest is the development of new imaging agents and fluorescent dyes for biomedical applications. In addition, further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields of scientific research.
科学的研究の応用
2-Fluoro-6-iodobenzaldehyde oxime has potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of novel compounds with potential biological activity, including antitumor, antiviral, and antimicrobial activity. It has also been used as a building block for the synthesis of fluorescent dyes and imaging agents for biomedical applications. In addition, this compound has been used in material science for the synthesis of polymers and other materials with unique properties.
特性
IUPAC Name |
(NE)-N-[(2-fluoro-6-iodophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJTWDCPMCLSCY-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)I)/C=N/O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



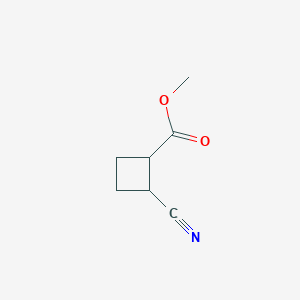

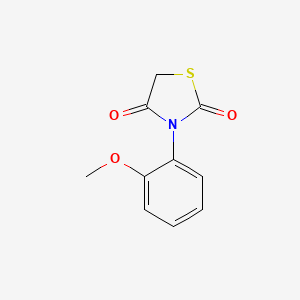
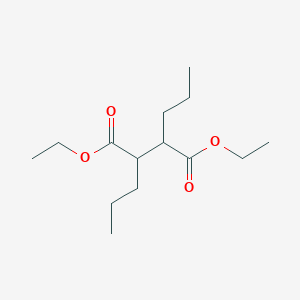
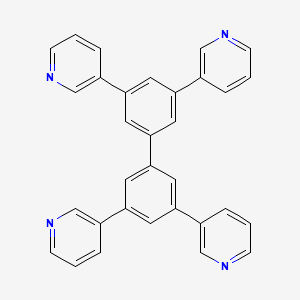
![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
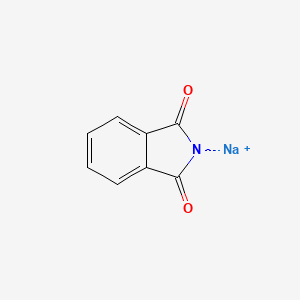
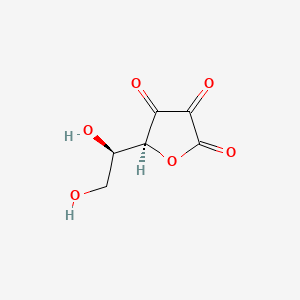
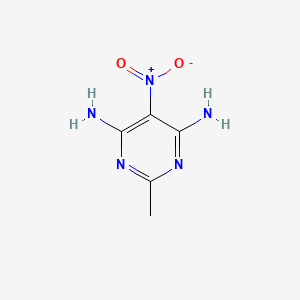
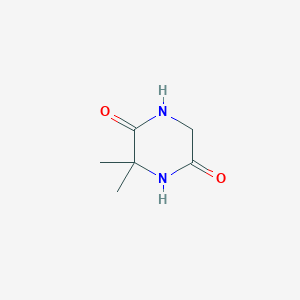
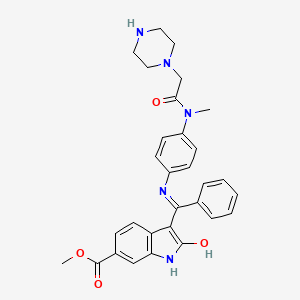
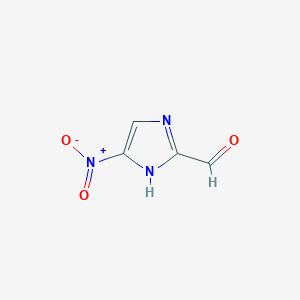
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)
